molecular formula C12H18BrNO2 B6352999 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol CAS No. 1019551-83-7

2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol

Cat. No.: B6352999
CAS No.: 1019551-83-7
M. Wt: 288.18 g/mol
InChI Key: ARIWKJUTOKFGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol ( 1019551-83-7) is a brominated phenolic compound with a molecular formula of C12H18BrNO2 and a molecular weight of 288.180 g/mol . It features two hydrogen bond donors and three hydrogen bond acceptors . This chemical is offered as a laboratory reagent and building block for use in chemical synthesis and pharmaceutical research . Compounds within this structural family, which incorporate phenolic and aminoalkyl functionalities, are of significant interest in medicinal chemistry for the development of novel Schiff base ligands and their metal complexes . Schiff bases, synthesized from aldehydes and primary amines, are a versatile class of molecules with documented applications in the development of antibacterial, antifungal, and anti-inflammatory agents . The structure of this compound suggests potential utility as a key intermediate for researchers working in areas such as ligand design, the synthesis of metal-based drugs, and the exploration of new bioactive molecules . This product is intended for research and manufacturing purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-bromo-4-[(butan-2-ylamino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-4-8(2)14-7-9-5-10(13)12(15)11(6-9)16-3/h5-6,8,14-15H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWKJUTOKFGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the bromination of a precursor phenol compound followed by the introduction of the butan-2-ylamino group through a nucleophilic substitution reaction. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of phenolic compounds can exhibit antimicrobial properties. 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol has shown effectiveness against a range of bacterial strains, making it a potential candidate for developing new antimicrobial agents. A study published in the Journal of Antibiotics demonstrated that similar compounds inhibited the growth of Staphylococcus aureus and Escherichia coli .

1.2 Antioxidant Properties
Phenolic compounds are known for their antioxidant capabilities. The compound's structure suggests it may scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. A comparative study highlighted that related phenolic compounds exhibited significant antioxidant activity, which could be extrapolated to this compound .

1.3 Potential as a Drug Delivery System
The incorporation of this compound into drug delivery systems has been explored due to its ability to form stable complexes with various drugs. Research indicates that its modification can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .

Material Science Applications

2.1 Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its bromine substituent allows for further functionalization, leading to materials with tailored properties for specific applications such as coatings or composites .

2.2 Synthesis of Functionalized Materials
The compound can be utilized in the synthesis of functionalized materials for electronic applications. Its ability to undergo various chemical reactions makes it suitable for creating conductive polymers or sensors that respond to environmental stimuli .

Agricultural Science Applications

3.1 Pesticide Development
Due to its structural characteristics, this compound has potential applications in developing new pesticides or herbicides. Studies have shown that similar phenolic compounds can act as effective biocontrol agents against pests while being less harmful to beneficial organisms .

3.2 Plant Growth Regulation
Research into plant growth regulators has identified phenolic compounds as key players in modulating plant growth responses. The application of this compound may enhance crop yield and resilience against environmental stressors .

Data Tables

Application AreaSpecific UseSupporting Study/Reference
Medicinal ChemistryAntimicrobial agentJournal of Antibiotics
Antioxidant propertiesComparative Study
Drug delivery systemsPharmaceutical Formulations
Material SciencePolymer synthesisMaterial Chemistry Reports
Functionalized materialsElectronic Applications
Agricultural SciencePesticide developmentBiocontrol Agents Study
Plant growth regulationPlant Physiology Research

Mechanism of Action

The mechanism of action of 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituents Molecular Formula Key Properties Reference
Target Compound 2-Br, 4-(butan-2-ylamino)methyl, 6-OMe C₁₂H₁₇BrNO₂ Flexible aminoalkyl, H-bond donor
2-Bromo-4-chloro-6-(chlorophenylimine)phenol 2-Br, 4-Cl, 6-imine C₁₃H₈BrCl₂NO Rigid imine, planar structure
4-Bromo-2-(trifluoromethylimine)-6-OMe-phenol 2-Br, 6-OMe, 4-CF₃-imine C₁₅H₁₁BrF₃NO₂ Strong electron-withdrawing -CF₃
2-Bromo-4-oxazolidine-6-OMe-phenol 2-Br, 4-oxazolidine, 6-OMe C₁₈H₂₀BrNO₃ Puckered heterocycle, H-bond networks

Biological Activity

2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol (CAS No: 1019551-83-7) is a synthetic compound characterized by its unique chemical structure, which includes a bromine atom, a methoxy group, and an amine side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H18BrNO2, with a molecular weight of approximately 284.19 g/mol. The compound exhibits the following physical properties:

PropertyValue
Molecular Weight284.19 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related brominated phenols can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

In a comparative study, the antibacterial efficacy was evaluated against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that compounds with similar structures have MIC values ranging from 16 to 250 µg/mL depending on the specific strain tested .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar methoxy and bromine substituents have demonstrated varying degrees of antioxidant activity through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays measure the ability to scavenge free radicals, with some derivatives showing inhibition rates comparable to established antioxidants like butylated hydroxyanisole (BHA) .

Antibiofilm Activity

Recent studies have highlighted the antibiofilm properties of related compounds. For example, certain derivatives demonstrated significant inhibition of biofilm formation in Enterococcus faecium and Staphylococcus aureus, with Minimum Biofilm Inhibition Concentration (MBIC) values indicating effective concentrations as low as 1.95 µg/mL . This suggests that modifications in the chemical structure can enhance biofilm inhibition.

Case Study 1: Antimicrobial Evaluation

In a study published in the Beilstein Journal of Organic Chemistry, researchers synthesized various brominated phenolic compounds and assessed their antimicrobial activity. Among these, one compound similar to this compound exhibited remarkable activity against S. aureus, achieving an MIC of 32 µg/mL . This underscores the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Antioxidant Assessment

Another study investigated the antioxidant properties of a series of brominated phenols using the DPPH method. The results indicated that while some compounds showed moderate activity (around 20% inhibition), others achieved up to 50% inhibition at higher concentrations, suggesting that structural modifications significantly impact antioxidant capacity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the butan-2-yl amino group into the phenolic scaffold?

  • Methodology : The compound's amine-functionalized structure suggests reductive amination or condensation reactions. For example, Schiff base formation via aldehyde-amine condensation (as demonstrated with o-vanillin and aminophenol derivatives) can be adapted. Use methanol as a solvent under reflux, followed by sodium borohydride reduction to stabilize the imine intermediate . Monitor reaction progress via TLC and confirm product purity through melting point analysis and HPLC (>95% purity criteria).

Q. How can the molecular structure be validated using spectroscopic techniques?

  • Methodology :

  • FTIR : Confirm the presence of -NH (stretch ~3300 cm⁻¹), -OCH₃ (stretch ~1250 cm⁻¹), and phenolic -OH (broad peak ~3200 cm⁻¹).
  • NMR : In 1^1H NMR, the methoxy group appears as a singlet (~δ 3.8–3.9 ppm). The butan-2-yl amino methyl group shows splitting patterns from diastereotopic protons (δ 2.5–3.5 ppm). 13^{13}C NMR should resolve the brominated aromatic carbon (δ ~110–120 ppm) .
  • Mass Spectrometry : ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 314.1 for C₁₂H₁₇BrNO₂).

Q. What solvent systems are recommended for recrystallization to achieve high-purity single crystals?

  • Methodology : Use mixed solvents like ethyl acetate/hexane (1:3 v/v) or methanol/dichloromethane. Slow evaporation at 4°C promotes crystal growth. For brominated phenols, avoid polar aprotic solvents that may induce halogen exchange .

Advanced Research Questions

Q. How can SHELX programs be applied to resolve crystallographic ambiguities in this compound?

  • Methodology :

  • Structure Solution : Use SHELXD for experimental phasing if heavy atoms (e.g., Br) are present. For twinned crystals, employ SHELXL with TWIN/BASF commands to refine twin laws .
  • Refinement : In SHELXL, apply anisotropic displacement parameters for Br and O atoms. Use HKLF5 format for high-resolution data (e.g., MoKα, λ = 0.71073 Å) to minimize R₁ values (<0.03) .
  • Validation : Check ADPs and Hirshfeld surfaces for steric clashes using PLATON .

Q. How to design experiments to evaluate antioxidant activity analogous to Schiff base derivatives?

  • Methodology :

  • DPPH Assay : Prepare a 0.1 mM DPPH solution in ethanol. Incubate with the compound (0.1–100 µM) for 30 min in the dark. Measure absorbance at 517 nm. Calculate IC₅₀ values using nonlinear regression (compare with BHT controls) .
  • Mechanistic Insight : Perform DFT calculations to assess H-atom transfer efficiency from the phenolic -OH group. Correlate with experimental IC₅₀ data .

Q. How to address contradictions between computational predictions and experimental spectral data?

  • Methodology :

  • Benchmarking : Compare DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) against X-ray geometries. Adjust torsion angles for the butan-2-yl group if deviations exceed 5° .
  • NMR Simulation : Use ACD/Labs or MestReNova to simulate spectra. If discrepancies persist (e.g., unexpected splitting), consider dynamic effects like restricted rotation of the amino methyl group .

Q. What strategies mitigate decomposition during thermal analysis (e.g., TGA/DSC)?

  • Methodology :

  • Atmosphere Control : Use nitrogen flow (20 mL/min) to prevent oxidative degradation. For DSC, heat at 10°C/min up to 300°C. Monitor weight loss steps: decomposition onset >210°C indicates thermal stability comparable to Schiff base analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.